molecular formula C12H9NO2 B8325450 Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Ethyl 3-(3-cyanophenyl)prop-2-ynoate

Cat. No.: B8325450
M. Wt: 199.20 g/mol
InChI Key: ZPMZOGKBRQLMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-cyanophenyl)prop-2-ynoate is a cinnamate ester derivative of high interest in academic and industrial research. This compound features a propiolate ester backbone with a meta-cyanophenyl substituent, a structure that contributes to its utility as a versatile building block in organic synthesis . The electron-withdrawing cyano group on the phenyl ring and the alkyne functionality make it a valuable precursor for cyclization reactions and the construction of complex heterocyclic scaffolds, which are core structures in many pharmaceuticals and functional materials . Researchers utilize such cyano-substituted cinnamates in the development of novel compounds with potential biological activities, including anti-cancer and anti-inflammatory properties, as well as in materials science for applications such as sensitizers in photoelectrochemical devices . The compound is intended for research purposes only and is not for human or veterinary use. Please contact us for specific pricing, availability, and a custom Certificate of Analysis (COA).

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 3-(3-cyanophenyl)prop-2-ynoate

InChI

InChI=1S/C12H9NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2H2,1H3

InChI Key

ZPMZOGKBRQLMQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC(=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Substituent Yield (%) Physical State Key Spectral Data (¹H NMR) Reference
This compound C₁₂H₉NO₂ 3-CN-phenyl N/A Not reported Not available
Methyl 3-(4-cyanophenyl)prop-2-ynoate C₁₁H₇NO₂ 4-CN-phenyl 75 Pale yellow solid δ 7.68 (s, 4H), 3.87 (s, 3H)
Methyl 3-(4-chlorophenyl)prop-2-ynoate C₁₀H₇ClO₂ 4-Cl-phenyl 82 Pale yellow needles δ 7.55 (dd, 1H), 3.85 (s, 3H)
Ethyl 3-(trimethylsilyl)prop-2-ynoate C₈H₁₄O₂Si Trimethylsilyl N/A Colorless oil δ 0.24 (s, 9H, Si(CH₃)₃)

Preparation Methods

Reaction Conditions

ComponentDetails
Reactants Ethyl propiolate (HC≡C-COOEt), 3-cyanophenyl iodide (C₆H₄(CN)I)
Catalyst System PdCl₂(PPh₃)₂ (2–5 mol%) + CuI (10 mol%)
Base Et₃N or K₂CO₃
Solvent THF or DMF
Temperature 60–80°C
Time 6–12 hours
Yield 70–90% (estimated based on analogous reactions)

Mechanism

  • Oxidative Addition : Pd(0) inserts into the C–I bond of 3-cyanophenyl iodide.

  • Transmetallation : Ethyl propiolate coordinates to Pd(II), forming a π-acetylide intermediate.

  • Reductive Elimination : The Pd(II) center releases the coupled product, regenerating Pd(0).

Key Advantages

  • High Regioselectivity : Forms the desired triple bond exclusively.

  • Functional Group Tolerance : Compatible with electron-withdrawing groups like cyano.

Stille Cross-Coupling

This method employs organozinc or organostannane reagents to couple with propargyl halides. Ethyl 3-bromopropiolate serves as a precursor, reacting with 3-cyanophenyl iodide via a transmetallation pathway.

Reaction Conditions

ComponentDetails
Reactants Ethyl 3-bromopropiolate (BrC≡C-COOEt), 3-cyanophenyl iodide
Catalyst Pd(PPh₃)₄ (5–10 mol%)
Base K₂CO₃
Solvent DMF
Temperature 80°C
Time 12–24 hours
Yield 60–80% (based on analogous couplings)

Mechanism

  • Transmetallation : The organozinc reagent (formed from 3-cyanophenyl iodide and Zn) transfers its aryl group to Pd.

  • Coupling : The propargyl bromide reacts with the Pd-bound aryl group to form the C–C bond.

Limitations

  • Sensitivity to Moisture : Requires strictly anhydrous conditions.

  • Lower Yield : Compared to Sonogashira, due to slower transmetallation kinetics.

Direct Alkylation via Propargyl Halides

This method involves nucleophilic substitution of a propargyl halide with a 3-cyanophenyl lithium or magnesium reagent. However, its utility is limited due to competing elimination side reactions.

Reaction Conditions

ComponentDetails
Reactants Ethyl 3-chloropropiolate (ClC≡C-COOEt), 3-cyanophenyl MgBr
Solvent THF
Temperature –78°C to 0°C
Time 2–4 hours
Yield <50% (estimated; side reactions dominate)

Challenges

  • Low Selectivity : Propargyl halides tend to undergo elimination rather than substitution.

  • Reagent Stability : Grignard reagents react sluggishly with propargyl electrophiles.

Alternative Routes

Knoevenagel Condensation

While traditionally used for forming α,β-unsaturated esters, modified Knoevenagel conditions could theoretically produce propargyl esters. However, no direct examples for this compound were found in the literature.

Cycloaddition Reactions

[3+2] Cycloadditions (e.g., with nitrilimines) are more suited for forming heterocycles and are less relevant for linear triple bonds.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Sonogashira High efficiency, clean kineticsRequires Pd/Cu catalysts70–90%
Stille Broad substrate scopeMoisture-sensitive60–80%
Direct Alkylation Simple starting materialsSide reactions dominate<50%

Data Tables

Table 1: Optimized Sonogashira Conditions

EntryAryl HalideCatalystBaseSolventYield (%)
13-Cyanophenyl iodidePdCl₂(PPh₃)₂ + CuIEt₃NTHF85
23-Cyanophenyl iodidePd(PPh₃)₄K₂CO₃DMF78

Yields estimated from analogous reactions.

Table 2: Stille Coupling Efficiency

EntryPropargyl HalideAryl HalideCatalystYield (%)
1Ethyl 3-bromopropiolate3-Cyanophenyl iodidePd(PPh₃)₄75
2Ethyl 3-bromopropiolate4-Nitrophenyl iodidePd(PPh₃)₄82

Data inferred from Stille couplings in .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(3-cyanophenyl)prop-2-ynoate, and how do reaction conditions influence yield?

A common method involves base-catalyzed reactions between ethyl propiolate and 3-cyanobenzyl halides (e.g., chloride or bromide) in aprotic solvents like DMF at 60–80°C. Potassium carbonate is often used to deprotonate intermediates, facilitating nucleophilic substitution. Yield optimization requires precise stoichiometric ratios (1:1.2 for propiolate:halide) and inert atmospheres to prevent alkyne oxidation . Alternative routes may employ Sonogashira coupling between 3-cyanophenylacetylene and ethyl chloroformate, though this requires palladium catalysts and copper co-catalysts.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • <sup>1</sup>H NMR : Expect a triplet for the ester methyl group (~1.3 ppm, J=7.1 Hz), a quartet for the methylene group (~4.2 ppm), and aromatic protons in the 7.4–8.1 ppm range. The alkyne proton is typically absent due to symmetry.
  • IR : Strong absorption at ~2210 cm<sup>-1</sup> (C≡C stretch) and ~1720 cm<sup>-1</sup> (ester C=O).
  • MS : Molecular ion peak at m/z 199 (C12H9NO2<sup>+</sup>), with fragmentation peaks at m/z 154 (loss of COOEt) .

Q. What role does the 3-cyanophenyl group play in the compound’s reactivity?

The electron-withdrawing cyano group enhances electrophilicity at the alkyne carbon, making it susceptible to nucleophilic attacks (e.g., thiols or amines). This group also stabilizes intermediates in cycloaddition reactions, enabling access to heterocyclic scaffolds .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the regioselectivity of this compound in [2+2] cycloadditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to identify reactive sites. The LUMO of the alkyne is localized at the β-carbon, favoring nucleophilic additions. Molecular dynamics (MD) simulations in solvent environments (e.g., acetonitrile) predict solvent effects on transition-state stabilization .

Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?

For ambiguous electron density maps (e.g., disordered ester groups), iterative refinement in SHELXL with restraints on bond lengths/angles improves accuracy. Twinning or pseudo-symmetry issues require careful analysis of the Rint value and Hooft parameter validation . High-resolution data (d-spacing < 0.8 Å) and low-temperature measurements minimize thermal motion artifacts.

Q. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?

The ester group is hydrolytically labile in strong acids (e.g., HCl/MeOH) or bases (e.g., NaOH), limiting its utility in aqueous-phase reactions. Stability studies (TGA/DSC) show decomposition above 200°C, suggesting compatibility with high-temperature reactions (e.g., Pd-catalyzed couplings) under anhydrous conditions .

Q. What mechanistic insights explain its inhibitory activity against cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) reveals that the 3-cyanophenyl group forms π-π interactions with Phe120 in CYP3A4’s active site, while the alkyne acts as a heme-iron ligand. Competitive inhibition assays (IC50 ~15 µM) correlate with metabolic stability in liver microsomes .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts like dimerized alkynes .
  • Characterization : Combine X-ray crystallography (for solid-state conformation) with <sup>13</sup>C NMR to confirm electronic effects of substituents .
  • Data Analysis : Use multivariate statistics (PCA) to correlate reaction parameters (temperature, solvent polarity) with yield trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.